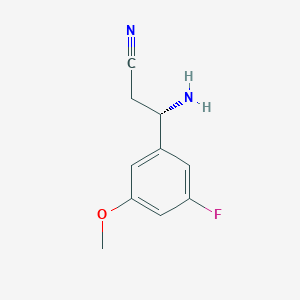
(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features a chiral center at the third carbon, making it optically active. The presence of a fluorine atom and a methoxy group on the aromatic ring adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction and Cyanation: The imine is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-Fluoro-3-methoxybenzoic acid.
Reduction: (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanamine.
Substitution: 5-Bromo-3-methoxy-3-(3S)-aminopropanenitrile.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The chiral center makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibitors: Potential use as an enzyme inhibitor due to its structural features.
Biomolecular Probes: Used in the design of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites, while the aromatic ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-fluoro-3-methoxyphenyl)propanenitrile: Similar structure but with a different position of the fluorine atom.
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile: Similar structure with chlorine instead of fluorine.
(3S)-3-Amino-3-(5-fluoro-4-methoxyphenyl)propanenitrile: Similar structure with a different position of the methoxy group.
Uniqueness
The unique combination of the fluorine and methoxy groups on the aromatic ring, along with the chiral center, makes (3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile distinct
Biological Activity
(3S)-3-Amino-3-(5-fluoro-3-methoxyphenyl)propanenitrile, with the CAS number 1213197-73-9, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H11FN2O
- Molar Mass : 194.21 g/mol
- Structural Features : The compound features a chiral center, an amino group, a nitrile group, and a substituted phenyl ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino and nitrile groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound may also influence signaling pathways that regulate cellular processes.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for activity against bacterial and fungal pathogens.
- Enzyme Inhibition : Investigations have shown that it may inhibit specific enzymes involved in disease pathways.
Data Table: Biological Activity Summary
Case Studies
-
Anticancer Research :
A study evaluated the cytotoxic effects of this compound on HT29 cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent. -
Antimicrobial Studies :
In vitro tests demonstrated that the compound exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Computational Predictions
Computational methods have been employed to predict the pharmacological effects of this compound. Structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
InChI Key |
NGUZBHWMLKJGLB-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC#N)N)F |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















